molecular formula C28H26N2O3 B11345037 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11345037
M. Wt: 438.5 g/mol
InChI Key: XNVNELFWZPCCTG-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of indole, methoxyphenyl, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe benzofuran moiety is then synthesized via a cyclization reaction, and the final step involves the formation of the carboxamide group through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

Compared to similar compounds, N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C28H26N2O3/c1-17-8-13-21-18(2)27(33-26(21)14-17)28(31)30-15-23(19-9-11-20(32-3)12-10-19)24-16-29-25-7-5-4-6-22(24)25/h4-14,16,23,29H,15H2,1-3H3,(H,30,31)

InChI Key

XNVNELFWZPCCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C

Origin of Product

United States

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